2-Hydroxy-5-sulfobenzoic acid--benzene-1,4-diamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) is a chemical compound that combines the properties of both 2-Hydroxy-5-sulfobenzoic acid and benzene-1,4-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) typically involves the reaction of 2-Hydroxy-5-sulfobenzoic acid with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, with the use of catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and amine compounds, which can have significant applications in different fields .
Scientific Research Applications
2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It can also interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Known for its use as an organocatalyst in organic synthesis.
Benzene-1,4-diamine: Commonly used in the production of dyes and pigments.
Uniqueness: 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) combines the properties of both parent compounds, making it unique in its ability to participate in a wide range of chemical reactions and applications. Its dual functionality allows for versatile use in various scientific and industrial fields .
Properties
CAS No. |
872713-55-8 |
---|---|
Molecular Formula |
C13H14N2O6S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
benzene-1,4-diamine;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S.C6H8N2/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;7-5-1-2-6(8)4-3-5/h1-3,8H,(H,9,10)(H,11,12,13);1-4H,7-8H2 |
InChI Key |
OTVVVJMLRHEDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.